molecular formula C15H9N3O5 B5574744 2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B5574744
M. Wt: 311.25 g/mol
InChI Key: SGUXBZFSELNKLC-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H9N3O5 and its molecular weight is 311.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.05422040 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives have been identified as effective corrosion inhibitors for metals. A study by Kalia et al. (2020) on synthesized oxadiazole derivatives tested their corrosion inhibition efficiency on mild steel in hydrochloric acid solution, revealing high inhibition efficiencies, which were further supported by electrochemical and surface analysis techniques. The study suggested that these compounds offer a promising approach for protecting metals against corrosion, particularly in acidic environments (Kalia et al., 2020).

Antimicrobial and Anticancer Activity

Oxadiazole derivatives have shown significant antimicrobial and anticancer activities. Jafari et al. (2017) synthesized 1,3,4-oxadiazole derivatives and evaluated their antibacterial and antifungal activities, finding compounds that displayed remarkable activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). Similarly, Salahuddin et al. (2014) focused on the anticancer evaluation of 1,3,4-oxadiazole derivatives, with some compounds showing promising activity against breast cancer cell lines (Salahuddin et al., 2014).

Liquid Crystalline Properties

The liquid crystalline behavior of 1,3,4-oxadiazole derivatives has been explored for potential applications in display technologies. Abboud et al. (2017) synthesized new mesogenic materials based on 1,3,4-oxadiazole, demonstrating their liquid crystalline properties and thermal stability, which are essential for applications in liquid crystal displays (LCDs) and other optical devices (Abboud et al., 2017).

Central Nervous System Depressant Activity

Investigations into the central nervous system (CNS) depressant activity of 1,3,4-oxadiazole derivatives have revealed their potential for developing new therapeutic agents. Singh et al. (2012) synthesized and evaluated substituted diphenyl-1,3,4-oxadiazole derivatives for CNS depressant activity, identifying compounds with promising antidepressant, anticonvulsant, and antianxiety effects (Singh et al., 2012).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5/c19-18(20)11-4-1-9(2-5-11)14-16-17-15(23-14)10-3-6-12-13(7-10)22-8-21-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUXBZFSELNKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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